molecular formula C24H20O B1211912 Diphyl CAS No. 8004-13-5

Diphyl

Cat. No.: B1211912
CAS No.: 8004-13-5
M. Wt: 324.4 g/mol
InChI Key: MHCVCKDNQYMGEX-UHFFFAOYSA-N
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Description

. It is a notable substance in the chemical industry due to its unique molecular structure and properties. Diphyl is commonly used in various industrial applications, particularly as a heat transfer fluid in eutectic mixtures .

Mechanism of Action

Target of Action

Diphyl, also known as Dipyridamole, is a phosphodiesterase inhibitor . Its primary targets are the enzymes adenosine deaminase and phosphodiesterase . These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various cellular processes . By inhibiting these enzymes, this compound prevents the breakdown of cAMP, thereby influencing platelet function and vascular endothelial cells .

Mode of Action

This compound interacts with its targets by binding to the active sites of adenosine deaminase and phosphodiesterase, thereby inhibiting their activity . This inhibition prevents the degradation of cAMP, leading to an increase in intracellular cAMP levels . Elevated cAMP levels block the release of arachidonic acid from membrane phospholipids and reduce thromboxane A2 activity . This results in the potentiation of the antiaggregating action of prostacyclin .

Biochemical Pathways

The inhibition of phosphodiesterase and adenosine deaminase by this compound affects the cAMP signaling pathway . cAMP is a second messenger involved in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism. By preventing the degradation of cAMP, this compound can influence these metabolic processes .

Pharmacokinetics

This compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties are crucial for its bioavailability . It has a bioavailability of 37-66% , is approximately 99% protein-bound, and is metabolized in the liver through glucuronidation . The elimination half-life of this compound is biphasic, with an initial phase of about 40 minutes and a second phase of about 10 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of platelet aggregation and the dilation of blood vessels . By increasing cAMP levels, this compound impairs platelet aggregation, which is a crucial step in the formation of blood clots . Additionally, elevated cAMP levels cause relaxation of the smooth muscle in the walls of blood vessels, leading to vasodilation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. In general, factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of pharmaceutical compounds

Biochemical Analysis

Biochemical Properties

Diphyl plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between this compound and these enzymes involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity . This interaction can significantly influence the metabolic pathways in which these enzymes are involved.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface or within the cytoplasm, leading to the activation or inhibition of downstream signaling pathways . This binding can result in the modulation of enzyme activity, such as the inhibition of cytochrome P450 enzymes, which affects the metabolism of various substrates . Furthermore, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular metabolism and function . Threshold effects have been observed, where a certain dosage level must be reached before any noticeable effects occur. At high doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The metabolic pathways of this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . Additionally, this compound can interact with cofactors such as NADPH, which are essential for the enzymatic reactions involved in its metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can be localized to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in cellular metabolism . The localization of this compound within these compartments can influence its activity and the overall cellular response to its presence .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphyl can be synthesized through a modification of the Williamson ether synthesis. This involves the reaction of phenol and bromobenzene in the presence of a base and a catalytic amount of copper . The reaction can be represented as follows:

PhOH+PhBrPhOPh+HBr\text{PhOH} + \text{PhBr} \rightarrow \text{PhOPh} + \text{HBr} PhOH+PhBr→PhOPh+HBr

Industrial Production Methods

In industrial settings, this compound is often produced as a side product during the high-pressure hydrolysis of chlorobenzene in the production of phenol . This method leverages the large-scale availability of chlorobenzene and phenol, making the production of this compound economically viable.

Chemical Reactions Analysis

Types of Reactions

Diphyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphyl has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to be used in a variety of applications, particularly as a heat transfer fluid in eutectic mixtures. Its stability and reactivity make it distinct from other similar compounds .

Properties

IUPAC Name

1,1'-biphenyl;phenoxybenzene
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InChI

InChI=1S/C12H10O.C12H10/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H;1-10H
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InChI Key

MHCVCKDNQYMGEX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
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Molecular Formula

C12H10O.C12H10, C24H20O
Record name DOWTHERM
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DSSTOX Substance ID

DTXSID9073387
Record name Phenyl ether-biphenyl mixture
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Molecular Weight

324.4 g/mol
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Physical Description

Dowtherm appears as light to dark brown fragrant liquid. May float or sink in water. Freezing point is 54 °F. (USCG, 1999), Colorless to straw-colored liquid or solid (below 54 degrees F) with a disagreeable, aromatic odor. [Note: A mixture typically contains 75% phenyl ether & 25% biphenyl.]; [NIOSH], Colorless to straw-colored liquid or solid (below 54 °F) with a disagreeable, aromatic odor. [Note: A mixture typically contains 75% phenyl ether & 25% biphenyl.]
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Boiling Point

494 °F at 760 mmHg (USCG, 1999), 257 °C, 495 °F
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Flash Point

255 °F (USCG, 1999), 255 °F, 255 °F OC., 239 °F
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Solubility

Insoluble (NIOSH, 2023), SOL IN ALC, ETHER, BENZENE; INSOL IN WATER, Insoluble
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Density

1.06 at 69.8 °F (USCG, 1999) - Denser than water; will sink, 1.06 @ 25 °C/25 °C, (77 °F): 1.06
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Vapor Pressure

0.08 mmHg at 77 °F (NIOSH, 2023), 0.08 [mmHg], 0.08 MM HG @ 25 °C, (77 °F): 0.08 mmHg
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Color/Form

Colorless to straw-colored liquid or solid (below 54 degrees F) ... [Note: A mixture typically contains 75% phenyl ether & 25% biphenyl].

CAS No.

8004-13-5
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Record name 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene]
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Melting Point

54 °F (USCG, 1999), 12.2 °C, 54 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diphyl

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